

Volemitol: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Volemitol

Cat. No.: B1209155

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Abstract

Volemitol, a naturally occurring seven-carbon sugar alcohol, holds significant interest in various scientific disciplines due to its roles in plant physiology and potential applications in biotechnology. This document provides an in-depth technical guide on **volemitol**, covering its fundamental properties, metabolic pathways, and detailed experimental methodologies for its study.

Core Properties of Volemitol

Volemitol, also known as D-glycero-D-manno-heptitol, is a polyol with a wide distribution in nature, found in plants, red algae, fungi, mosses, and lichens.^{[1][2]} It was first isolated from the mushroom *Lactarius volemus* in 1889.^[2]

Table 1: Physicochemical Properties of **Volemitol**

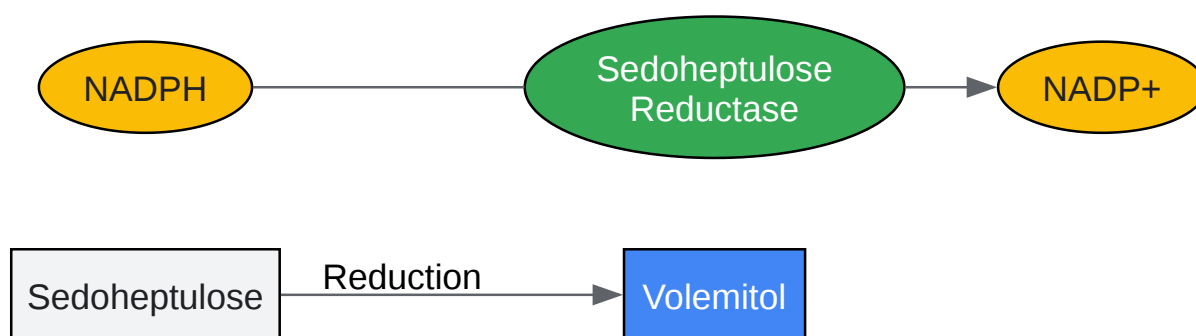
Property	Value	Source
CAS Number	488-38-0	[1][2][3][4]
Molecular Formula	C ₇ H ₁₆ O ₇	[3]
Molecular Weight	212.20 g/mol	[1][3]
IUPAC Name	(2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol	[3]
Synonyms	D-Volemitol, D-glycero-D-talo-heptitol, α-Sedoheptitol	[2][3]

Biosynthesis and Signaling Pathways

In higher plants, particularly in the genus *Primula*, **volemitol** plays crucial roles as a photosynthetic product, a phloem-translocated carbohydrate, and a storage compound.[2][5][6][7]

Primary Biosynthesis Pathway in *Primula*

The primary pathway for **volemitol** biosynthesis in *Primula* species involves the reduction of sedoheptulose. This reaction is catalyzed by a novel NADPH-dependent ketose reductase, which has been tentatively named sedoheptulose reductase.



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Caption: **Volemitol** biosynthesis from sedoheptulose.

Alternative Biosynthesis Pathway

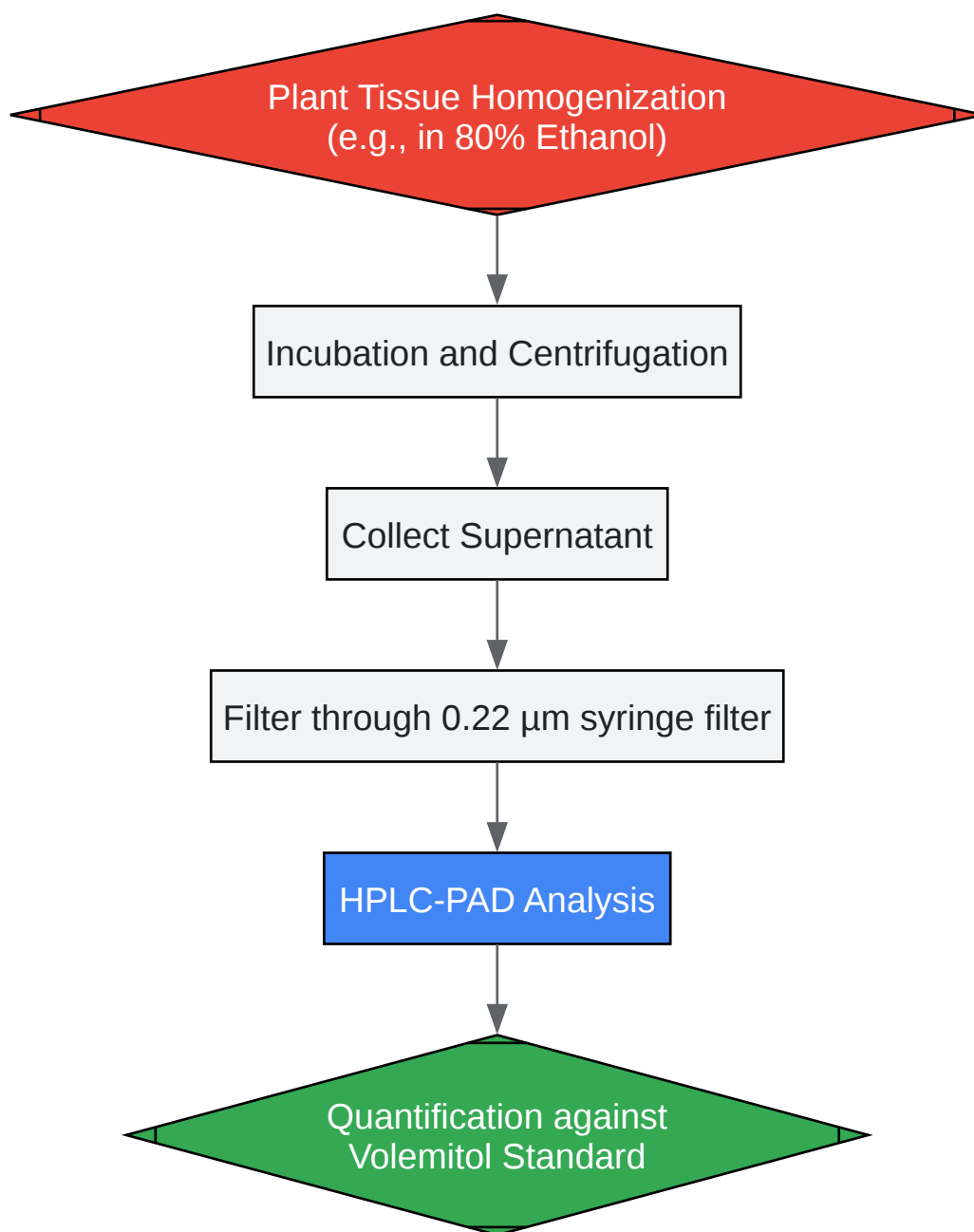
An alternative pathway for **volemitol** biosynthesis has been proposed in the brown alga *Pelvetia canaliculata*. This pathway involves the reduction of sedoheptulose-7-phosphate to **volemitol**-1-phosphate, which is then dephosphorylated to yield **volemitol**.

Experimental Protocols

Extraction and Quantification of Volemitol by HPLC-PAD

This protocol outlines a general procedure for the extraction and analysis of **volemitol** from plant tissues, adapted from methodologies used for sugar alcohol analysis.

Experimental Workflow:



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Caption: Workflow for **Volemitol** analysis by HPLC-PAD.

Methodology:

- Sample Preparation: Homogenize fresh plant tissue in 80% ethanol.

- Extraction: Incubate the homogenate at 80°C for 1 hour. Centrifuge to pellet the insoluble material.
- Purification: Collect the supernatant containing soluble carbohydrates. For cleaner samples, pass the supernatant through anion and cation exchange resins.
- Filtration: Filter the extract through a 0.22 µm syringe filter prior to injection.
- HPLC Analysis:
 - Column: A carbohydrate analysis column (e.g., Aminex HPX-87C).
 - Mobile Phase: Degassed, deionized water.
 - Flow Rate: 0.6 mL/min.
 - Temperature: 85°C.
 - Detection: Pulsed Amperometric Detector (PAD).
- Quantification: Create a standard curve using known concentrations of pure **volemitol**. Quantify the **volemitol** in the sample by comparing its peak area to the standard curve.

Sedoheptulose Reductase Activity Assay

This assay measures the activity of sedoheptulose reductase by monitoring the oxidation of NADPH, which results in a decrease in absorbance at 340 nm.

Methodology:

- Enzyme Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors). Centrifuge the homogenate and use the supernatant as the crude enzyme extract.
- Reaction Mixture: Prepare a reaction mixture containing:
 - 100 mM Tris-HCl buffer (pH 7.5)
 - 20 mM Sedoheptulose (substrate)

- 0.2 mM NADPH (cofactor)
- Assay:
 - Add the crude enzyme extract to the reaction mixture to initiate the reaction.
 - Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
- Calculation of Activity: Calculate the enzyme activity based on the rate of NADPH oxidation using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is $6.22 \text{ mM}^{-1} \text{ cm}^{-1}$). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 μmol of NADPH per minute under the specified conditions.

Conclusion

This technical guide provides a foundational understanding of **volemitol**, from its basic chemical properties to its biosynthesis and methods for its experimental analysis. The provided protocols offer a starting point for researchers interested in studying this versatile sugar alcohol. Further research into the broader signaling roles of **volemitol** and the regulation of its metabolism will undoubtedly uncover new applications for this intriguing molecule in both basic and applied sciences.

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